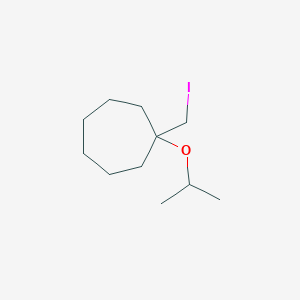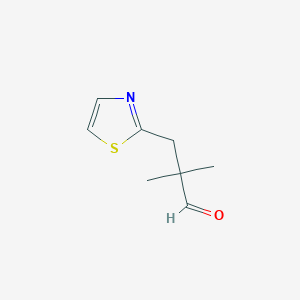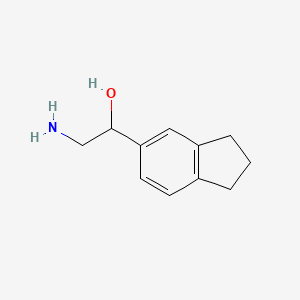
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is an organic compound with a unique structure that includes an indene moiety fused with an amino alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indene derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and acylation steps, and the employment of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo further reduction to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: 2-keto-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Reduction: 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethane.
Substitution: Various N-substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. For example, modifications to the amino and alcohol groups can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and target specificity.
Industry
Industrially, this compound can be used in the synthesis of polymers and other materials. Its functional groups allow for easy incorporation into larger molecular frameworks, making it valuable in materials science.
Wirkmechanismus
The mechanism of action of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-1-phenylethanol: Similar structure but lacks the indene moiety.
2-amino-1-(1H-indol-3-yl)ethan-1-ol: Contains an indole instead of an indene group.
2-amino-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol: Similar but with a different substitution pattern on the indene ring.
Uniqueness
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and an alcohol group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2 |
InChI-Schlüssel |
IDFAEJQKQCDPLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



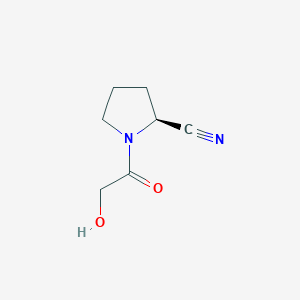
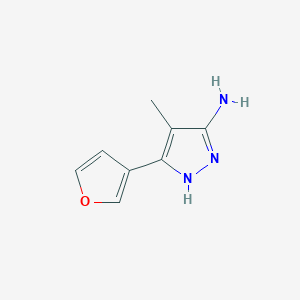
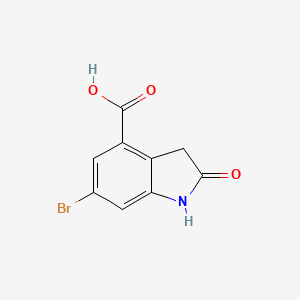
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile](/img/structure/B13074843.png)
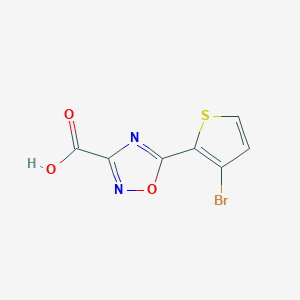
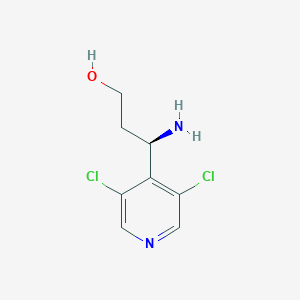

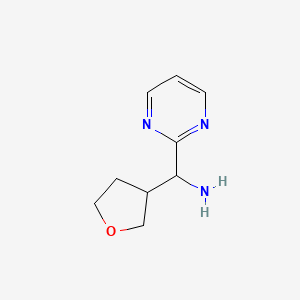
![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
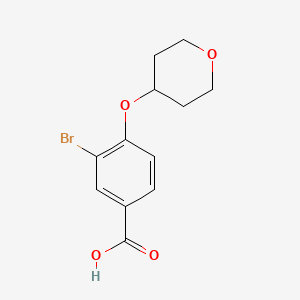
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
